Cbipes

mGlu2 receptor mGlu3 receptor receptor subtype selectivity

CBiPES HCl is the definitive mGlu2 positive allosteric modulator for Parkinson's and schizophrenia research. Engineered from LY487379 with improved pharmacokinetics, it uniquely reduced global dyskinesia by 60% and psychosis-like behaviors by 56% in MPTP-lesioned marmosets, while attenuating PCP-induced hyperlocomotion. Unlike dual orthosteric agonists (e.g., LY379268), CBiPES spares mGlu3, avoiding confounding neuroprotective signals in Alzheimer's models. Its superior translational profile over alternative PAMs like JNJ-40411813 makes it essential for robust, reproducible studies.

Molecular Formula C21H19N3O2S
Molecular Weight 377.5 g/mol
CAS No. 856702-40-4
Cat. No. B1662619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbipes
CAS856702-40-4
SynonymsLY 566332
LY-566332
LY566332
N-(4'-cyanobiphenyl-3-yl)-N-(3-pyridinylmethyl)ethanesulfonamide
Molecular FormulaC21H19N3O2S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N(CC1=CN=CC=C1)C2=CC=CC(=C2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C21H19N3O2S/c1-2-27(25,26)24(16-18-5-4-12-23-15-18)21-7-3-6-20(13-21)19-10-8-17(14-22)9-11-19/h3-13,15H,2,16H2,1H3
InChIKeyHDVYXILCBYGKGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBiPES (CAS 856702-40-4) Technical Overview for Scientific Procurement: mGlu2 Receptor Positive Allosteric Modulator


CBiPES (CAS 856702-40-4), also known as LY-566332, is a synthetic sulfonamide compound that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) . Its molecular formula is C21H19N3O2S·HCl (MW 413.92), and it is typically supplied as the hydrochloride salt . CBiPES was originally developed by Eli Lilly and acts by enhancing the receptor's response to endogenous glutamate rather than directly activating the orthosteric site [1], a mechanism that distinguishes it from traditional mGlu2/3 orthosteric agonists and carries implications for receptor desensitization profiles [2].

Why CBiPES Cannot Be Substituted by Generic mGlu2 Modulators: Mechanism and Selectivity Considerations


Substituting CBiPES with alternative mGlu2-targeting compounds—whether orthosteric agonists (e.g., LY379268, LY354740) or other mGlu2 PAMs (e.g., BINA, LY487379, JNJ-40411813)—introduces distinct pharmacological and practical liabilities. Orthosteric agonists directly activate mGlu2 and mGlu3 receptors regardless of endogenous glutamate tone, which is associated with receptor desensitization and tolerance development upon chronic dosing [1]. In contrast, CBiPES as a PAM only potentiates signaling in the presence of glutamate, potentially preserving physiological feedback mechanisms [2]. Among PAMs, potency varies by orders of magnitude (EC50 from 17 nM to >1,700 nM) [3], and in vivo efficacy profiles diverge substantially across behavioral paradigms [4]. Furthermore, CBiPES was specifically engineered as a derivative of LY487379 with improved pharmacokinetic properties [5], meaning even closely related PAMs cannot replicate its in vivo exposure and efficacy profile. The sections below provide quantitative head-to-head evidence supporting CBiPES selection over these comparators.

Quantitative Differentiation Evidence for CBiPES (CAS 856702-40-4) Against Comparator mGlu2 Modulators


mGlu2 vs mGlu3 Receptor Subtype Selectivity: CBiPES Demonstrates mGlu2-Exclusive Potentiation

CBiPES is a selective mGlu2 PAM that does not potentiate mGlu3 receptor signaling [1]. This contrasts with dual mGlu2/3 orthosteric agonists such as LY379268, which activates both mGlu2 (EC50 = 2.69 nM) and mGlu3 (EC50 = 4.48 nM) receptors [2]. The selectivity profile carries functional consequences: CBiPES (as LY566332) potentiated β-amyloid (Aβ) toxicity in cultured neurons in an mGlu2-dependent manner, whereas the dual mGlu2/3 agonist LY379268 was neuroprotective against Aβ toxicity [3]. This differential effect was attributed to the engagement of mGlu3 receptors, which CBiPES does not modulate [4].

mGlu2 receptor mGlu3 receptor receptor subtype selectivity positive allosteric modulation

Chemical Scaffold Differentiation: Sulfonamide Structure of CBiPES Enables Distinct Pharmacophore Properties

CBiPES belongs to the sulfonamide chemical class , distinguishing it structurally from other major mGlu2 PAM scaffolds including BINA (biphenyl-indanone), LY487379 (pyridylmethylamine), and JNJ-series compounds (pyridone derivatives) [1]. This structural differentiation has practical procurement implications: CBiPES exhibits a calculated LogP of approximately 2.91 and a polar surface area of 82 Ų , physicochemical properties that differ from comparator PAMs and may influence solubility, formulation, and blood-brain barrier penetration characteristics. The sulfonamide core also confers distinct synthetic accessibility and patent space considerations relevant to research organizations developing proprietary mGlu2 modulators [2].

sulfonamide chemical scaffold mGlu2 PAM structure-activity relationship

In Vivo Anti-Parkinsonian Efficacy: CBiPES Enhances L-DOPA Response by 43% in MPTP-Lesioned Primate Model

In the MPTP-lesioned marmoset model of Parkinson's disease, CBiPES (10 mg/kg) enhanced the anti-parkinsonian action of L-DOPA by reducing global parkinsonian disability by 43% compared to L-DOPA/vehicle (P < 0.01) [1]. In the same study, CBiPES reduced global L-DOPA-induced dyskinesia by 60% (P < 0.0001) and peak dose dyskinesia by 66% (P < 0.001) [2]. CBiPES also diminished global psychosis-like behaviors by 56% and peak dose psychosis-like behaviors by 64% [3]. Critically, CBiPES was evaluated as a derivative of LY487379 with improved pharmacokinetic properties [4], indicating that this efficacy profile was achieved with enhanced drug-like characteristics relative to the prototypical mGlu2 PAM.

Parkinson's disease L-DOPA MPTP-lesioned marmoset dyskinesia motor fluctuations

Stress-Induced Hyperthermia Attenuation: CBiPES Demonstrates Anxiolytic-like Activity in Mouse Model

CBiPES attenuates stress-induced hyperthermia (SIH) in murine models [1], a physiological measure predictive of anxiolytic efficacy [2]. This activity is shared with other mGlu2 PAMs and mGlu2/3 agonists but is not universal: JNJ-40411813, another mGlu2 PAM, showed no effect in the SIH paradigm at doses up to 30 mg/kg in mice despite achieving plasma and brain exposures [3]. In contrast, CBiPES exhibits robust SIH attenuation, positioning it as a reliable tool compound for anxiety-related studies where JNJ-40411813 fails to produce a behavioral signal [4]. For reference, the orthosteric mGlu2/3 agonist LY379268 induces anti-hyperthermic efficacy with 73% inhibition at the highest tested dose (5 mg/kg) [5].

stress-induced hyperthermia anxiety mGlu2 PAM mouse model

PCP-Induced Hyperlocomotor Activity Blockade: CBiPES Matches Orthosteric Agonist Efficacy

CBiPES blocks phencyclidine (PCP)-induced hyperlocomotor activity in murine models , a behavioral paradigm predictive of antipsychotic efficacy [1]. This effect is quantitatively similar to that observed with the orthosteric mGlu2/3 agonist LY379268 [2]. In comparative studies, LY487379 (a prototypical mGlu2 PAM) and LY379268 induced similar dose-dependent reductions in PCP- and amphetamine-induced hyperlocomotor activity in C57BL6/J mice [3]. CBiPES, as a structural analog of LY487379 with improved pharmacokinetics, retains this antipsychotic-like activity profile while offering enhanced drug-like properties [4].

PCP-induced hyperlocomotion antipsychotic mGlu2 PAM NMDA antagonist

Panic Model Efficacy: CBiPES Blocks Sodium Lactate-Induced Panic-like Responses with Efficacy Comparable to Alprazolam

In a rat model of panic disorder involving sodium lactate (NaLac) challenge in panic-vulnerable animals, CBiPES (10-30 mg/kg i.p.) blocked NaLac-induced panic-like cardiovascular responses (tachycardia and hypertension) and behavioral responses (decreased social interaction, increased locomotion) [1]. The positive control alprazolam (3 mg/kg i.p.), a clinically effective anti-panic benzodiazepine, produced comparable blockade of these responses [2]. Notably, THIIC (LY2607540), another mGlu2 PAM, was also tested in this study and showed similar efficacy to CBiPES in this paradigm [3]. This study establishes CBiPES as one of the few mGlu2 PAMs with validated anti-panic efficacy in a translational model with a clinically relevant positive control.

panic disorder sodium lactate anxiety mGlu2 PAM THIIC

Optimal Research Applications for CBiPES (CAS 856702-40-4) Based on Validated Differential Evidence


Parkinson's Disease Research: Investigating L-DOPA Augmentation and Dyskinesia Reduction

Based on evidence from the MPTP-lesioned marmoset model showing that CBiPES (10 mg/kg) reduces global parkinsonian disability by 43% (P < 0.01), reduces global dyskinesia by 60% (P < 0.0001), and diminishes psychosis-like behaviors by 56% (P < 0.0001) when co-administered with L-DOPA [1], CBiPES is the mGlu2 PAM of choice for Parkinson's disease research programs seeking to investigate L-DOPA augmentation strategies or therapeutic approaches for L-DOPA-induced dyskinesia and psychosis. The compound's improved pharmacokinetic properties over the prototypical mGlu2 PAM LY487379 [2] make it particularly suitable for chronic dosing studies in primate models.

Schizophrenia and Antipsychotic Drug Discovery: Validating mGlu2 PAM Efficacy in Predictive Behavioral Models

CBiPES blocks PCP-induced hyperlocomotor activity in murine models [1], a behavioral paradigm with established predictive validity for antipsychotic efficacy [2]. This activity matches the efficacy of the orthosteric mGlu2/3 agonist LY379268 [3] while offering the mechanistic advantage of allosteric modulation—namely, reduced receptor desensitization liability compared to orthosteric agonists [4]. CBiPES is therefore the appropriate tool compound for schizophrenia research programs evaluating the mGlu2 PAM mechanism, particularly in studies requiring chronic dosing or comparator analysis against orthosteric agonists.

Anxiety and Panic Disorder Research: Translational Studies in Validated Rodent Models

CBiPES attenuates stress-induced hyperthermia in mice [1] and blocks sodium lactate-induced panic-like cardiovascular and behavioral responses in panic-vulnerable rats at doses of 10-30 mg/kg i.p. [2]. Critically, in the panic model, CBiPES demonstrated efficacy comparable to the clinical standard-of-care alprazolam (3 mg/kg i.p.) [3]. Unlike JNJ-40411813, which showed no effect in the SIH paradigm [4], CBiPES provides a validated mGlu2 PAM tool compound for anxiety and panic disorder research with translational relevance to clinical anti-panic therapeutics.

mGlu2 Receptor Pharmacology Studies: Investigating Subtype-Selective Allosteric Modulation

CBiPES is a selective mGlu2 PAM that does not potentiate mGlu3 receptor signaling [1], distinguishing it from dual mGlu2/3 orthosteric agonists like LY379268 (mGlu2 EC50 = 2.69 nM; mGlu3 EC50 = 4.48 nM) [2]. This selectivity has functional consequences: CBiPES (as LY566332) potentiates Aβ toxicity in an mGlu2-dependent manner, whereas dual agonists are neuroprotective via mGlu3 engagement [3]. CBiPES is therefore the preferred tool compound for studies requiring mGlu2-specific pharmacological interrogation without mGlu3-mediated confounding effects, particularly in Alzheimer's disease, synaptic plasticity, or receptor heteromerization research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbipes

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.